molecular formula C30H26N3O3P B12473124 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl diphenylphosphinate

2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl diphenylphosphinate

Cat. No.: B12473124
M. Wt: 507.5 g/mol
InChI Key: XLTSPTKYFFMJBZ-UHFFFAOYSA-N
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Description

2-[(Z)-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino]methyl]phenyl diphenylphosphinate is a complex organic compound with a unique structure that includes a pyrazole ring, an imine group, and a diphenylphosphinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino]methyl]phenyl diphenylphosphinate typically involves the reaction of 1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carbaldehyde with diphenylphosphinic acid in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as toluene or ethanol, with the addition of a base like triethylamine to facilitate the formation of the imine bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino]methyl]phenyl diphenylphosphinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

2-[(Z)-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino]methyl]phenyl diphenylphosphinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Z)-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino]methyl]phenyl diphenylphosphinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The imine group and diphenylphosphinate moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-3-oxo-2-phenylpyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.

    Diphenylphosphinic acid: Another precursor used in the synthesis.

    N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: A structurally related compound with different functional groups.

Uniqueness

2-[(Z)-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino]methyl]phenyl diphenylphosphinate is unique due to its combination of a pyrazole ring, imine group, and diphenylphosphinate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C30H26N3O3P

Molecular Weight

507.5 g/mol

IUPAC Name

4-[(2-diphenylphosphoryloxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C30H26N3O3P/c1-23-29(30(34)33(32(23)2)25-15-6-3-7-16-25)31-22-24-14-12-13-21-28(24)36-37(35,26-17-8-4-9-18-26)27-19-10-5-11-20-27/h3-22H,1-2H3

InChI Key

XLTSPTKYFFMJBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CC=C3OP(=O)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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